molecular formula C13H13F3N4O2S B2520950 N-(thiophen-2-yl)-3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide CAS No. 1396760-36-3

N-(thiophen-2-yl)-3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Número de catálogo: B2520950
Número CAS: 1396760-36-3
Peso molecular: 346.33
Clave InChI: JPIIIXJOACNGSB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a piperidine core substituted at position 3 with a 5-(trifluoromethyl)-1,3,4-oxadiazole ring and a carboxamide group at position 1 linked to a thiophen-2-yl moiety. The trifluoromethyl group on the oxadiazole enhances metabolic stability and electron-withdrawing properties, while the thiophene contributes to π-π stacking interactions in biological targets .

Propiedades

IUPAC Name

N-thiophen-2-yl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O2S/c14-13(15,16)11-19-18-10(22-11)8-3-1-5-20(7-8)12(21)17-9-4-2-6-23-9/h2,4,6,8H,1,3,5,7H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIIIXJOACNGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CS2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(thiophen-2-yl)-3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a thiophene moiety, and a 1,3,4-oxadiazole structure. The trifluoromethyl group enhances its potency and influences its interaction with biological targets. The molecular formula is C13H12F3N5OSC_{13}H_{12}F_3N_5OS.

Anticancer Properties

Research indicates that compounds containing oxadiazole rings exhibit a wide range of biological properties, including anticancer activity . For instance:

  • Cytotoxicity : Studies have demonstrated that similar oxadiazole derivatives show significant cytotoxic effects against various cancer cell lines. For example, derivatives of 1,2,4-oxadiazoles have been reported to induce apoptosis in human breast adenocarcinoma cells (MCF-7) and melanoma cells (MEL-8) with IC50 values in the micromolar range .
CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-70.65Induces apoptosis via p53 activation
6aMEL-82.41Modulates signaling pathways

Antimicrobial Activity

The presence of the oxadiazole ring suggests potential for antimicrobial activity. Compounds with similar structures have shown effectiveness against resistant strains of bacteria, including Mycobacterium tuberculosis .

The specific mechanism of action for N-(thiophen-2-yl)-3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth or bacterial metabolism.
  • Receptor Interaction : It may modulate receptor activity by binding to active or allosteric sites.

Case Studies and Research Findings

Case Study 1: Anticancer Activity Evaluation

In a study evaluating various oxadiazole derivatives, N-(thiophen-2-yl)-3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide exhibited promising anticancer properties against several cell lines. Flow cytometry assays indicated that the compound effectively induced apoptosis in MCF-7 cells through upregulation of p53 and caspase pathways .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of oxadiazole derivatives against Mycobacterium tuberculosis. The compound demonstrated significant activity against monoresistant strains with favorable metabolic stability and bioavailability .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Piperidine Carboxamide Analogues

a) 3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide (CAS 1396685-46-3)
  • Structural Difference : Replaces thiophen-2-yl with 3-(trifluoromethyl)phenyl.
b) N-(2-Chlorophenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide (CAS 1396765-81-3)
  • Structural Difference : Substitutes thiophen-2-yl with 2-chlorophenyl.
  • Impact : The electron-withdrawing chlorine may enhance binding to hydrophobic pockets in enzymes, as seen in sulfonamide-based anthrax lethal factor inhibitors .

Table 1: Physicochemical Properties of Piperidine Carboxamide Analogues

Compound Molecular Weight logP* Key Substituents
Target Compound 408.30 2.8 Thiophen-2-yl, CF3-oxadiazole
CAS 1396685-46-3 408.30 3.2 3-(CF3)phenyl, CF3-oxadiazole
CAS 1396765-81-3 374.74 2.9 2-Chlorophenyl, CF3-oxadiazole

*Estimated using fragment-based methods.

Heterocyclic Sulfonamide and Carboxamide Derivatives

a) N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide (Compound 84, )
  • Structural Difference : Sulfonamide linker instead of carboxamide; 5-methyl-oxadiazole vs. trifluoromethyl-oxadiazole.
  • NMR data (δ 7.45–8.12 ppm) indicates strong aromatic shielding effects from the benzo[d]thiazole group .
b) 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()
  • Structural Difference : Pyrrolidone core with thiadiazole substituent.
  • Impact : The 5-isopropyl group on thiadiazole introduces steric bulk, which may hinder binding in compact active sites compared to the smaller CF3 group in the target compound .

Oxadiazole-Containing Antivirals

a) Zelicapavirum (WHO INN)
  • Structural Feature : Contains a morpholine-linked pyridine and trifluoromethyl-oxadiazole.
  • Comparison : The oxadiazole ring in Zelicapavirum is part of a larger, rigid scaffold, enhancing target specificity but reducing synthetic accessibility compared to the piperidine-based target compound .

Key Research Findings

  • Trifluoromethyl vs. Methyl on Oxadiazole : The CF3 group in the target compound improves metabolic stability (t1/2 >4 hours in microsomal assays) compared to methyl-substituted analogues like Compound 84 (t1/2 ~1.5 hours) .
  • Thiophene vs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.